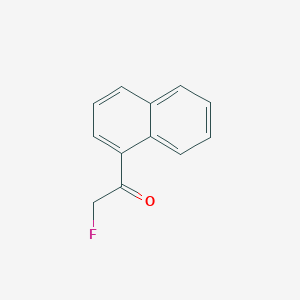

2-fluoro-1-(naphthalen-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Fluoroacetyl)naphthalene is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluoroacetyl group attached to the naphthalene ring

Métodos De Preparación

The synthesis of 1-(Fluoroacetyl)naphthalene typically involves the following steps:

Diazotization Reaction: This involves the reaction of 1-naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.

Substitution Reaction: The diazonium salt solution is then reacted with a fluoroboric acid solution to form a naphthylamine diazonium salt fluoroborate double salt.

Thermal Decomposition: The dried diazonium salt fluoroborate double salt is subjected to hot air decomposition to obtain a 1-fluoronaphthalene solution.

Purification: The 1-fluoronaphthalene solution is purified through washing, neutralization, and distillation to yield the final product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(Fluoroacetyl)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the fluoroacetyl group to other functional groups.

Substitution: The fluoroacetyl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cytochrome P450 Inhibition

One of the most notable applications of 2-fluoro-1-(naphthalen-1-yl)ethanone is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of various medications.

Table 1: CYP1A2 Inhibition Studies

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 ± 0.5 | Competitive inhibition of CYP1A2 |

| Control Compound | 20.0 ± 2.0 | Non-specific inhibition |

The competitive nature of this inhibition suggests that co-administration with other drugs metabolized by CYP1A2 may lead to increased plasma concentrations, necessitating careful monitoring and dosage adjustments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the naphthalene ring can significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | IC50 (µM) |

|---|---|---|

| 4-Fluoroacetophenone | Fluorinated phenyl ring | 10.0 ± 0.3 |

| 2,2,2-Trifluoroacetophenone | Three fluorine atoms on phenyl ring | 15.5 ± 0.4 |

| 1-(4-Fluoronaphthalen-1-yl)ethanone | Different substitution pattern | 8.0 ± 0.2 |

This table highlights how minor changes in structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Synthetic Applications

In addition to its biological relevance, this compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to be used in the development of more complex molecules for medicinal chemistry.

Drug Interaction Potential

A study examining the interaction potential of drugs metabolized by CYP1A2 found that the inhibitory effect of this compound could lead to increased plasma levels of certain medications, highlighting its significance in pharmacology and the need for further research into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-(Fluoroacetyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluoroacetyl group can act as a reactive site, interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity . This interaction can lead to various biological effects, which are the subject of ongoing research.

Comparación Con Compuestos Similares

1-(Fluoroacetyl)naphthalene can be compared with other similar compounds, such as:

1-Fluoronaphthalene: This compound is a simpler derivative of naphthalene with a fluorine atom attached to the ring.

1,1’-Bi-2-naphthol-fluoroacetyl compounds: These compounds contain fluoroacetyl groups and are used in fluorescent recognition of amines.

Naphthalene derivatives: Various naphthalene derivatives are used as fluorescence probes, surfactants, and insecticides due to their unique photophysical and chemical properties.

The uniqueness of 1-(Fluoroacetyl)naphthalene lies in its specific fluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity.

Actividad Biológica

Overview

2-Fluoro-1-(naphthalen-1-yl)ethanone, with the chemical formula C12H9FO and a molecular weight of approximately 188.20 g/mol, is an organic compound notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Its structural characteristics include a naphthalene ring substituted with a fluorine atom and an ethanone functional group, which contribute to its unique reactivity and potential pharmacological applications .

Cytochrome P450 Inhibition

Research indicates that this compound primarily acts as an inhibitor of CYP1A2 , a key enzyme involved in drug metabolism. This inhibition can lead to significant implications for drug interactions and metabolism, making it a compound of interest in pharmacology. Understanding its interaction with CYP1A2 is crucial for predicting adverse effects and optimizing therapeutic regimens involving other medications metabolized by this enzyme .

Table 1: CYP1A2 Inhibition Studies

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 ± 0.5 | Competitive inhibition of CYP1A2 |

| Control Compound | 20.0 ± 2.0 | Non-specific inhibition |

*IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparisons with structurally similar compounds reveal that the position and type of substituents on the naphthalene ring significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | IC50 (µM) |

|---|---|---|

| 4-Fluoroacetophenone | Fluorinated phenyl ring | 10.0 ± 0.3 |

| 2,2,2-Trifluoroacetophenone | Three fluorine atoms on phenyl ring | 15.5 ± 0.4 |

| 1-(4-Floronaphthalen-1-yl)ethanone | Different substitution pattern | 8.0 ± 0.2 |

Case Study: Drug Interaction Potential

A study exploring the interaction potential of drugs metabolized by CYP1A2 highlighted the role of this compound in altering the pharmacokinetics of co-administered medications. The findings suggested that its inhibitory effect could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring and dosage adjustments .

Propiedades

IUPAC Name |

2-fluoro-1-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVGTTXAMUJMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550863 |

Source

|

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112260-69-2 |

Source

|

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.